molecular formula C18H22N6OS B2850818 1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1170535-69-9

1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2850818
CAS No.: 1170535-69-9
M. Wt: 370.48
InChI Key: QJAIUABOEOUCKC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the IUPAC name "N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxo-benzimidazol-5-yl]-2-methoxy-benzamide" . It has a molecular formula of C22H27N5O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and SMILES representation . It contains a benzimidazole ring, a benzamide group, a methoxy group, and a methylpiperazine group .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the reported anti-inflammatory properties of similar compounds , it could be interesting to investigate whether this compound also exhibits such properties. Additionally, its potential applications in other areas of medicinal chemistry could be explored.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-12-10-15(23(3)21-12)17(25)19-13-4-5-14-16(11-13)26-18(20-14)24-8-6-22(2)7-9-24/h4-5,10-11H,6-9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIUABOEOUCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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